4-(2,4-dichlorophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The dichlorophenyl group can engage in various binding interactions, while the octahydroquinoline core can influence the compound’s overall stability and reactivity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-DICHLOROPHENYL)-6-OXO-2-THIOXOHEXAHYDROPYRIMIDINE-5-CARBONITRILE: Shares the dichlorophenyl group but has a different core structure.
2,4-DICHLOROPHENOXYACETIC ACID: Another dichlorophenyl compound with distinct applications and properties.
Uniqueness
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a dichlorophenyl group and an octahydroquinoline core. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C21H17Cl2NO2 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H17Cl2NO2/c22-13-9-10-15(17(23)11-13)16-12-20(26)24(14-5-2-1-3-6-14)18-7-4-8-19(25)21(16)18/h1-3,5-6,9-11,16H,4,7-8,12H2 |
InChI Key |
WCYJSJCWCXMQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
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